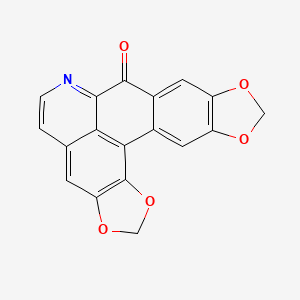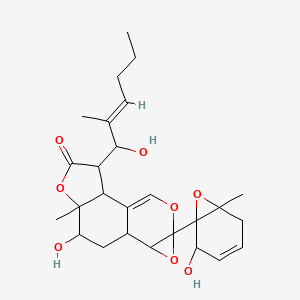
Acremolactone A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acremolactone A is a natural product found in Acremonium rutilum with data available.
Wissenschaftliche Forschungsanwendungen
Structural and Stereochemical Analysis
Acremolactone A has been a subject of interest due to its novel structural characteristics. The compound was analyzed through chemical degradation, leading to the identification of its stereostructure. The configurational assignment of all asymmetric carbons in this compound was achieved, enabling the establishment of its stereostructure. This detailed analysis highlights the complexity and uniqueness of this compound's structure, making it a compound of interest for further scientific investigations (Sassa et al., 2004).
Plant Growth Inhibition
Research has also demonstrated the plant growth inhibitory activity of this compound. Studies involving the related compounds, Acremolactones B and C, isolated from the same producing organism, Acremonium roseum I4267, revealed that these compounds, particularly Acremolactone B, exhibited notable plant growth inhibitory activity. This finding suggests potential applications of this compound and its related compounds in the agricultural sector, specifically in the management of plant growth (Sassa, Ooi & Kinoshita, 2004).
Relation to Fungal Bislactones
This compound is related to other fungal bislactones, such as acremonol and acremodiol. These compounds are part of a larger family of bislactones, known for their antibacterial properties. The structural elucidation and biosynthetic studies of these compounds reveal that they are polyketides, highlighting the diversity and biological significance of bislactones in nature (Berg et al., 2002).
Challenges in Structural Elucidation
The structural analysis and configurational assignments of bislactones, including those related to this compound, can be challenging. Innovative methods such as GIAO NMR calculations have been explored to overcome these challenges. This approach has been used to predict the configuration of new natural products and has shown potential, despite some limitations. The antimicrobial activities of these compounds further underline their significance in medicinal and biological research (Knowles et al., 2021).
Eigenschaften
Molekularformel |
C26H34O8 |
|---|---|
Molekulargewicht |
474.5 g/mol |
IUPAC-Name |
7-hydroxy-3-[(E)-1-hydroxy-2-methylhex-2-enyl]-12-(2-hydroxy-6-methyl-7-oxabicyclo[4.1.0]hept-3-en-1-yl)-6-methyl-5,11,13-trioxatetracyclo[7.5.0.02,6.010,12]tetradec-1(14)-en-4-one |
InChI |
InChI=1S/C26H34O8/c1-5-6-8-13(2)20(29)18-19-15-12-31-26(25-16(27)9-7-10-23(25,3)34-25)21(32-26)14(15)11-17(28)24(19,4)33-22(18)30/h7-9,12,14,16-21,27-29H,5-6,10-11H2,1-4H3/b13-8+ |
InChI-Schlüssel |
AIDBYRCMBCUHKZ-MDWZMJQESA-N |
Isomerische SMILES |
CCC/C=C(\C)/C(C1C2C3=COC4(C(C3CC(C2(OC1=O)C)O)O4)C56C(C=CCC5(O6)C)O)O |
Kanonische SMILES |
CCCC=C(C)C(C1C2C3=COC4(C(C3CC(C2(OC1=O)C)O)O4)C56C(C=CCC5(O6)C)O)O |
Synonyme |
acremolactone A |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S,3S,4R,5R,6R)-5-amino-6-[(2R,3S,4R,5S)-5-[(1R,2R,3S,5R,6S)-3-amino-2-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6-dihydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy-2-(aminomethyl)oxane-3,4-diol](/img/structure/B1254134.png)
![p-Tertbutylcalix[4]arene](/img/structure/B1254135.png)
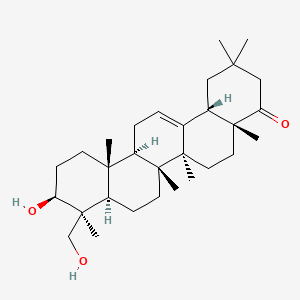
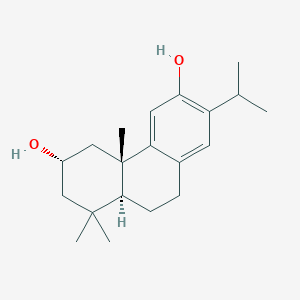
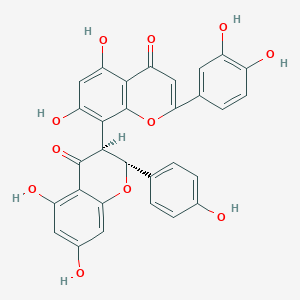
![(3aR,8bR)-5-[(3aR,8bR)-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-8b-[(8bS)-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indole](/img/structure/B1254141.png)
![7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one](/img/structure/B1254142.png)




![3-{2-fluoro-4-[({4'-[(4-hydroxy-1,1-dioxidotetrahydro-2H-thiopyran-4-yl)methoxy]-2',6'-dimethylbiphenyl-3-yl}methyl)amino]phenyl}propanoic acid](/img/structure/B1254150.png)

